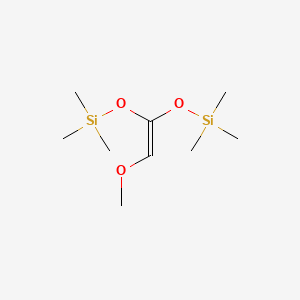
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- is a silicon-based organic compound It is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- typically involves the reaction of tetramethylsilane with formaldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethylene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperatures.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Production of silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism by which 3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor proteins on cell surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane: A simpler silicon-based compound used as a reference standard in NMR spectroscopy.
Trimethylsilyl Chloride: Used in organic synthesis for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A silicon-oxygen compound used as a solvent and reagent in organic synthesis.
Uniqueness
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- is unique due to its specific structure, which includes both silicon and oxygen atoms in a heptane framework. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
71616-97-2 |
|---|---|
Molekularformel |
C9H22O3Si2 |
Molekulargewicht |
234.44 g/mol |
IUPAC-Name |
(2-methoxy-1-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H22O3Si2/c1-10-8-9(11-13(2,3)4)12-14(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
NKTYTYDRBUHSNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



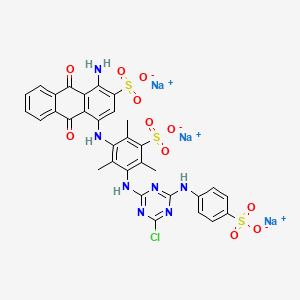
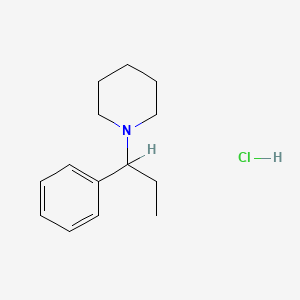
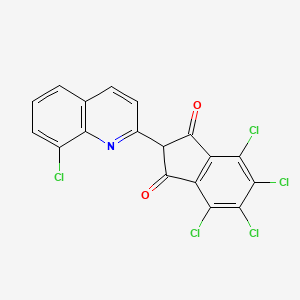
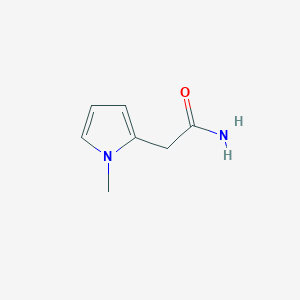
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
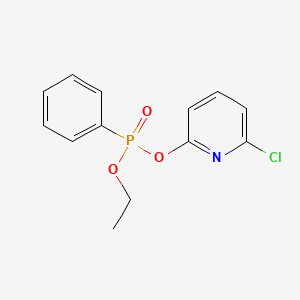
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
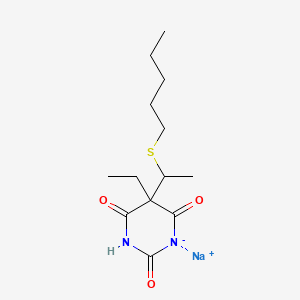
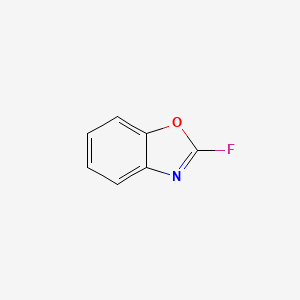

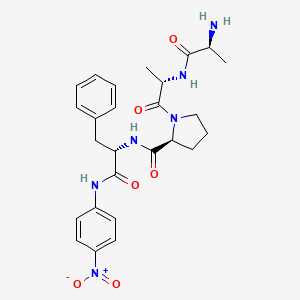

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
